2'-(2-methoxyethyl)-1'-oxo-N-(1,3,4-thiadiazol-2-yl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 1,3,4-thiadiazole moiety in its structure is notable for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields 1,3,4-thiadiazole derivatives, which are then further reacted with other intermediates to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities.
Thiosemicarbazides: These compounds are precursors in the synthesis of 1,3,4-thiadiazole derivatives and have comparable antimicrobial properties
Uniqueness
2’-(2-methoxyethyl)-1’-oxo-N-(1,3,4-thiadiazol-2-yl)-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C20H24N4O3S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-(1,3,4-thiadiazol-2-yl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C20H24N4O3S/c1-27-12-11-24-18(26)15-8-4-3-7-14(15)16(20(24)9-5-2-6-10-20)17(25)22-19-23-21-13-28-19/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3,(H,22,23,25) |
InChI Key |
KUZNEHJOFYWZEN-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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